![molecular formula C11H10ClN3O2S B099862 3-Pyridinesulfonamide, 2-[(2-chlorophenyl)amino]- CAS No. 55841-80-0](/img/structure/B99862.png)
3-Pyridinesulfonamide, 2-[(2-chlorophenyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinesulfonamide, 2-[(2-chlorophenyl)amino] is a chemical compound that has been widely used in scientific research due to its unique properties. It is a heterocyclic aromatic compound that contains a pyridine ring and a sulfonamide group. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine and biotechnology.
Mecanismo De Acción
The mechanism of action of 3-Pyridinesulfonamide, 2-[(2-chlorophenyl)amino] is not fully understood. However, it has been proposed that the compound acts by inhibiting specific enzymes or proteins that are involved in various cellular processes. For example, it has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body.
Efectos Bioquímicos Y Fisiológicos
3-Pyridinesulfonamide, 2-[(2-chlorophenyl)amino] has been shown to have various biochemical and physiological effects. It has been demonstrated to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been shown to have an inhibitory effect on the growth of certain bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 3-Pyridinesulfonamide, 2-[(2-chlorophenyl)amino] in lab experiments is its ability to act as a scaffold for the development of new drugs. It has also been shown to have low toxicity, making it a suitable candidate for further studies. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for the use of 3-Pyridinesulfonamide, 2-[(2-chlorophenyl)amino] in scientific research. One of the potential directions is the development of new drugs that target specific diseases using this compound as a scaffold. Another direction is the investigation of the compound's mechanism of action to gain a better understanding of its potential applications. Additionally, the compound's potential as a diagnostic tool for various diseases can also be explored.
Métodos De Síntesis
The synthesis of 3-Pyridinesulfonamide, 2-[(2-chlorophenyl)amino] can be achieved using different methods. One of the commonly used methods involves the reaction of 2-chloroaniline with pyridine-3-sulfonyl chloride in the presence of a base such as triethylamine. The reaction yields the desired product as a white solid that can be purified by recrystallization.
Aplicaciones Científicas De Investigación
3-Pyridinesulfonamide, 2-[(2-chlorophenyl)amino] has been extensively used in scientific research for its potential applications in various fields. One of the significant applications of this compound is in the field of medicinal chemistry. It has been studied for its potential as a therapeutic agent for various diseases such as cancer, diabetes, and inflammation. It has also been used as a scaffold for the development of new drugs.
Propiedades
Número CAS |
55841-80-0 |
|---|---|
Nombre del producto |
3-Pyridinesulfonamide, 2-[(2-chlorophenyl)amino]- |
Fórmula molecular |
C11H10ClN3O2S |
Peso molecular |
283.73 g/mol |
Nombre IUPAC |
2-(2-chloroanilino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C11H10ClN3O2S/c12-8-4-1-2-5-9(8)15-11-10(18(13,16)17)6-3-7-14-11/h1-7H,(H,14,15)(H2,13,16,17) |
Clave InChI |
DHKDHXNHHVIRGT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC2=C(C=CC=N2)S(=O)(=O)N)Cl |
SMILES canónico |
C1=CC=C(C(=C1)NC2=C(C=CC=N2)S(=O)(=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




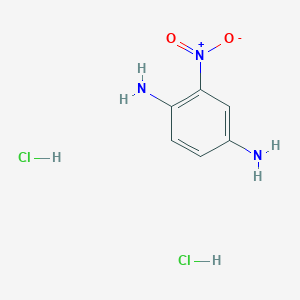
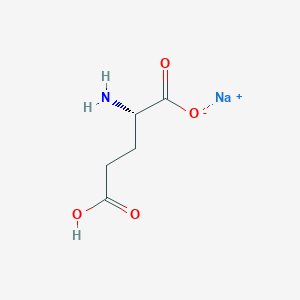
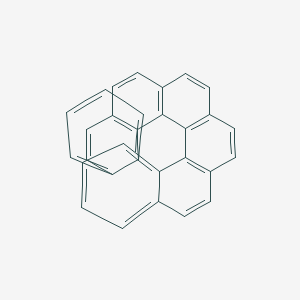
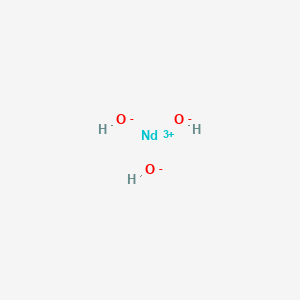
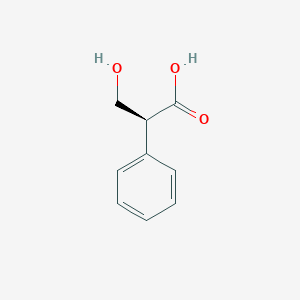
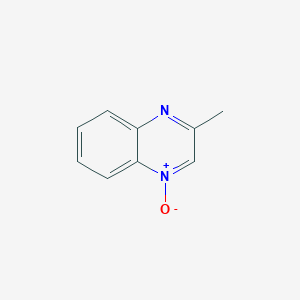
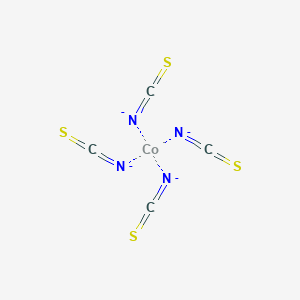
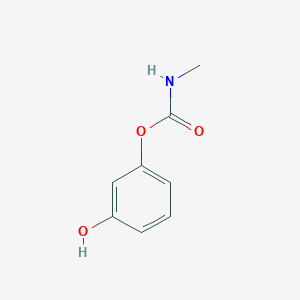
![Silane, trimethyl[[p-(trimethylsiloxy)benzyl]oxy]-](/img/structure/B99799.png)
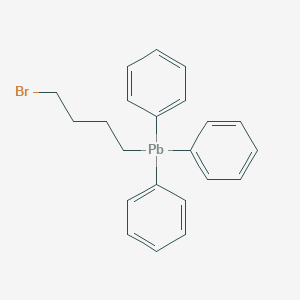

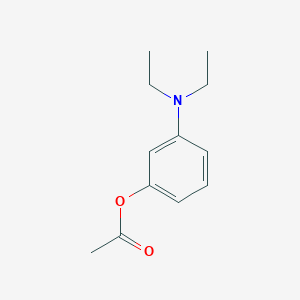
![Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-](/img/structure/B99806.png)